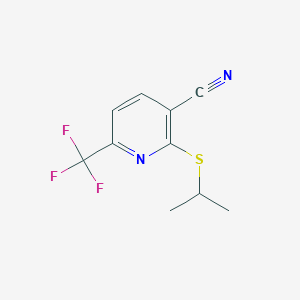

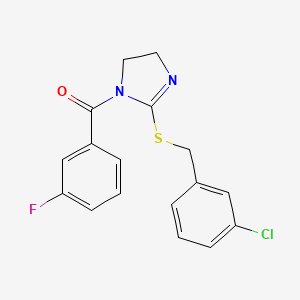

![molecular formula C20H24FN5O3S B2507885 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 887219-75-2](/img/structure/B2507885.png)

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a complex molecule that includes a thiazolo[3,2-b][1,2,4]triazole moiety, a fluorophenyl group, and a piperazine ring. This structure suggests potential pharmacological activity, given the presence of these functional groups which are often seen in drug molecules.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-α]piperazines has been achieved through the condensation of chloromethyloxadiazoles with ethylenediamines, which suggests a possible route for the synthesis of the compound . The reaction mechanism involves a novel activation mechanism for electron-deficient chloromethyloxadiazoles, which could be relevant for the synthesis of the ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, showing that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are around 30 degrees . This information could be extrapolated to the compound , suggesting that the piperazine ring likely adopts a similar conformation.

Chemical Reactions Analysis

The synthesis of related fluorophenyl-piperazine compounds involves key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These reactions could be relevant to the synthesis and chemical behavior of the compound , particularly in the formation of the thiazolo[3,2-b][1,2,4]triazole moiety.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds have been synthesized and evaluated for their potential as serotonin-selective reuptake inhibitors (SSRIs) . The presence of a 4-fluorophenyl group and a piperazine moiety is significant, as these are common features in SSRIs. The physical properties such as solubility, melting point, and stability would be influenced by the presence of these functional groups and the overall molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate. These compounds exhibit antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. For example, novel triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).

Biological Activities and Receptor Antagonism

Research into the biological activities of triazole derivatives, including those similar to this compound, has identified several compounds with promising pharmacological profiles. Some derivatives have been shown to act as potent antagonists for specific receptors, such as the 5-HT2 receptor, suggesting potential applications in neurological and psychiatric disorders. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibit significant 5-HT2 antagonist activity, which might be explored further for therapeutic uses (Watanabe et al., 1992).

Green Chemistry Approaches to Synthesis

The synthesis of triazole derivatives and related compounds has also embraced green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. Microwave-assisted synthesis, for example, has been applied to create hybrid molecules containing various pharmacophoric groups, demonstrating the versatility and eco-friendliness of these methods in producing compounds with biological activities (Mermer et al., 2018).

Antitumor Activity

Some novel triazole Schiff bases containing specific functional groups have shown promising antitumor activities. This highlights the potential of such compounds in the development of new anticancer therapies. For instance, certain Schiff bases have demonstrated significant inhibition against tumor cells, suggesting that modifications to the triazole core can enhance antitumor efficacy (Ding et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with similar structures have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have anti-inflammatory properties and could potentially affect the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring is known for its ability to participate in electron delocalization, which can influence enzyme activity. The compound may interact with enzymes such as kinases and phosphatases, affecting phosphorylation and dephosphorylation processes. Additionally, the presence of the triazole ring suggests potential interactions with proteins involved in signal transduction pathways .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. It can also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation by modulating the activity of key metabolic enzymes. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Propiedades

IUPAC Name |

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTYTWALWLEOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

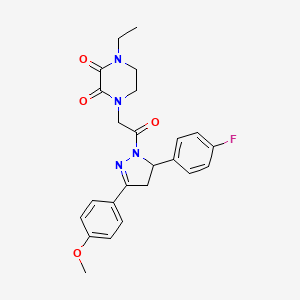

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)

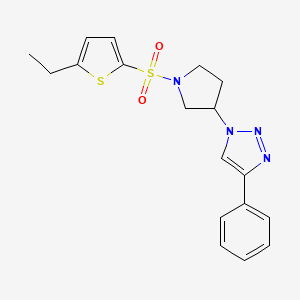

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

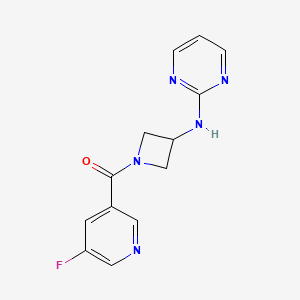

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)